molecular formula C15H18O5 B1606325 Diethyl 2-benzyl-3-oxosuccinate CAS No. 54670-87-0

Diethyl 2-benzyl-3-oxosuccinate

Cat. No. B1606325
CAS RN: 54670-87-0
M. Wt: 278.3 g/mol
InChI Key: SSGDRYRTMRREKG-UHFFFAOYSA-N
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Description

Diethyl 2-benzyl-3-oxosuccinate is a chemical compound with the CAS Number: 54670-87-0 and a linear formula of C15H18O5 .


Molecular Structure Analysis

The molecular structure of Diethyl 2-benzyl-3-oxosuccinate is represented by the linear formula C15H18O5 . The SMILES string representation is O=C(C(OCC)=O)C(C(OCC)=O)CC1=CC=CC=C1 .

Scientific Research Applications

Synthesis of Prochiral Intermediates

Diethyl 2-benzyl-3-oxosuccinate is utilized in the synthesis of 2-oxo-4-phenylbutyric acid (OPBA), a prochiral intermediate for angiotensin-converting enzyme inhibitor (ACEI) medicines. This synthesis involves condensation, hydrogenation, and esterification processes (F. Yun, 2004).

Enzymatic Studies

The compound is used in studies involving enzymes like diethyl 2-methyl-3-oxosuccinate reductase, purified from Saccharomyces fermentati. This enzyme shows activity towards specific substrates and is NADPH-dependent, with optimal activity at certain pH and temperature conditions (A. Furuichi et al., 1987).

Environmental Impact Assessment

Diethyl 2-benzyl-3-oxosuccinate is also involved in the synthesis of 1,3-oxazin-2-one. An environmental assessment using green metrics, including mass flows and environmental impacts, was conducted to evaluate alternative synthesis methods, highlighting the compound's role in sustainable chemistry (S. Toniolo et al., 2014).

Crystal Structure Analysis

The crystal structure of the diethyl 2-benzimidazol-1-ylsuccinate–picric acid molecular complex, which includes a derivative of diethyl 2-benzyl-3-oxosuccinate, has been analyzed. This study provides insights into molecular interactions and bonding, contributing to our understanding of molecular complexes (P. Zaderenko et al., 1997).

Pharmaceutical Synthesis

Diethyl 2-benzyl-3-oxosuccinate is involved in the preparation of various pharmaceutical compounds, such as Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, showcasing its versatility in drug synthesis (Zhu Xiu-jie, 2010).

Organic Synthesis

The compound is used in organic synthesis methods, such as the ultrasound-assisted synthesis of imidazole derivatives, demonstrating its role in facilitating efficient and innovative chemical reactions (D. Nagargoje et al., 2012).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle it with care, following standard safety procedures for chemical handling.

properties

IUPAC Name

diethyl 2-benzyl-3-oxobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-3-19-14(17)12(13(16)15(18)20-4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGDRYRTMRREKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293914
Record name diethyl 2-benzyl-3-oxobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-benzyl-3-oxosuccinate

CAS RN

54670-87-0
Record name NSC92990
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2-benzyl-3-oxobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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